tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Intermediate: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via a nucleophilic substitution reaction using 2,4-dichloropyrimidine as the electrophile.
Esterification: The final step involves the esterification of the piperidine intermediate with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dichloropyrimidine moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the dichloropyrimidine moiety.
Scientific Research Applications
tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving piperidine and pyrimidine derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dichloropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides conformational flexibility. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H25Cl2N3O3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
tert-butyl 2-[2-[(2,4-dichloropyrimidin-5-yl)methoxy]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25Cl2N3O3/c1-17(2,3)25-16(23)22-8-5-4-6-13(22)7-9-24-11-12-10-20-15(19)21-14(12)18/h10,13H,4-9,11H2,1-3H3 |
InChI Key |
LEJVFTDWAKZJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCOCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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